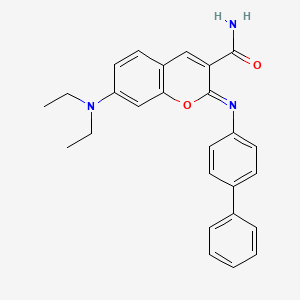

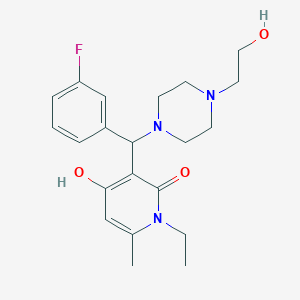

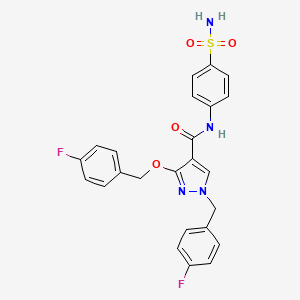

![molecular formula C22H21ClN2O3S B2452539 1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine CAS No. 606945-37-3](/img/structure/B2452539.png)

1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine, also known as CSP, is a chemical compound that has been widely studied for its potential therapeutic applications. CSP belongs to a class of compounds known as sulfonamides, which have been used extensively in the treatment of bacterial infections. However, recent research has shown that CSP may have a range of other potential uses in the fields of neuroscience and pharmacology.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The scientific research surrounding 1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine primarily focuses on its synthesis and potential biological applications. A study by Kausar et al. (2019) highlights the synthesis of novel Schiff bases related to the compound, demonstrating its potential as a scaffold for developing enzyme inhibitors. These compounds have shown promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are key targets in the treatment of neurodegenerative diseases such as Alzheimer's. The molecular docking studies provided insights into the binding modes, supporting the enzyme inhibition assays with significant binding energy values (Kausar et al., 2019).

Antitumor Activity

Sławiński and Brzozowski (2006) conducted research on a series of novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives bearing various moieties. These compounds were evaluated for their in vitro antitumor activity, with certain derivatives displaying remarkable activity and selectivity towards non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) cell lines. This study showcases the potential of this compound derivatives in developing new cancer therapies (Sławiński & Brzozowski, 2006).

Thermal and Structural Analysis

Research by Karthik et al. (2021) on a closely related compound, [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, involved comprehensive thermal, optical, etching, and structural studies along with theoretical calculations. This work demonstrates the compound's stable structure and thermal properties, highlighting its suitability for further application development in various fields, including material science (Karthik et al., 2021).

Antimicrobial and Antiproliferative Activity

Pogorzelska et al. (2017) designed and synthesized new compounds based on the benzenesulfonylguanidine scaffold, modified with pharmacophores like morpholine, 4-methylpiperazine, or piperidine. These compounds were evaluated for antiproliferative activity against human cancer cell lines, showcasing the 4-methylpiperazine ring derivatives as potent growth inhibitors. This research indicates the potential use of this compound derivatives in developing new treatments for various types of cancer (Pogorzelska et al., 2017).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with enzymes such asCollagenase 3 . Collagenase 3 plays a crucial role in the breakdown of collagen in the extracellular matrix, which is essential for tissue remodeling and repair.

Mode of Action

It’s known that benzenesulfonyl compounds can undergoelectrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Propiedades

IUPAC Name |

1-[4-(2-chlorophenoxy)phenyl]sulfonyl-4-phenylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O3S/c23-21-8-4-5-9-22(21)28-19-10-12-20(13-11-19)29(26,27)25-16-14-24(15-17-25)18-6-2-1-3-7-18/h1-13H,14-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXZRRNFKOZYMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

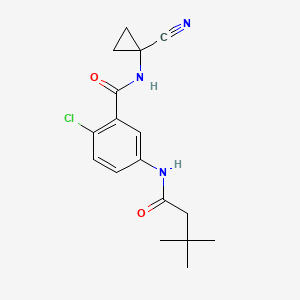

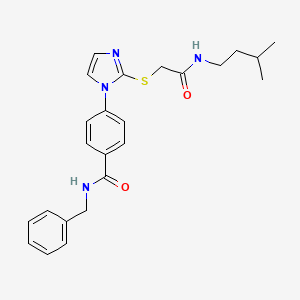

![3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2452459.png)

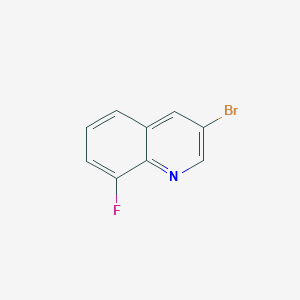

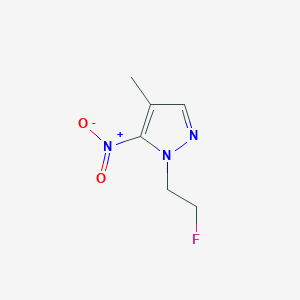

![2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2452468.png)

![[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride](/img/no-structure.png)

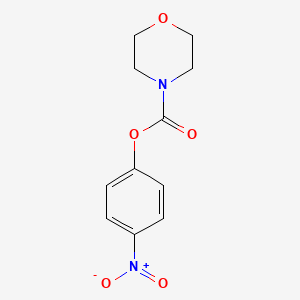

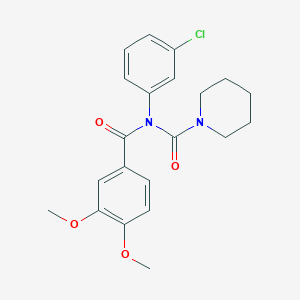

![[1-(Acetylsulfanyl)propan-2-yl]trimethylazanium iodide](/img/structure/B2452477.png)